4-Heptylcyclohexanone
Overview
Description
4-Heptylcyclohexanone is a cyclohexanone derivative with a heptyl substituent. It is a compound that can be synthesized through various chemical reactions and has been studied for its potential applications in different fields, including materials science and medicinal chemistry.
Synthesis Analysis
The synthesis of cyclohexanone derivatives can be achieved through different methods. For instance, a method for synthesizing 4-propylcyclohexanone, a related compound, involves the use of 4-propylphenol over a palladium/carbon catalyst under specific conditions, resulting in high conversion and selectivity . Although this method is for a propyl derivative, similar catalytic processes could potentially be adapted for the synthesis of 4-heptylcyclohexanone.
Molecular Structure Analysis
The molecular structure of cyclohexanone derivatives is characterized by the presence of a six-membered ring with a ketone functional group. The cyclohexanone ring can adopt different conformations, such as the chair conformation, which is considered the most stable due to minimal steric strain . The substituents on the cyclohexanone ring can influence the overall molecular geometry and properties of the compound.
Chemical Reactions Analysis
Cyclohexanone derivatives can undergo various chemical reactions. For example, the synthesis of a doubly chiral compound, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, demonstrates the use of enzymatic asymmetric reduction, which introduces chirality at specific positions of the cyclohexanone ring . This indicates that 4-heptylcyclohexanone could also be a substrate for similar stereoselective reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexanone derivatives are influenced by their molecular structure. For example, the presence of a heptyl group in 4-heptylcyclohexanone would likely affect its solubility, boiling point, and other physical properties. The synthesis of polymers based on 4-tertiary butyl-cyclohexanone moiety suggests that such derivatives can be incorporated into polymers, affecting their solubility, thermal properties, and conductivity . Similarly, the liquid crystalline properties of polymers containing a 4-methyl-cyclohexanone moiety indicate that the cyclohexanone core can impart mesomorphic behavior to materials .
Scientific Research Applications
Analytical Characterization and Detection
4-Heptylcyclohexanone and related compounds have been subject to analytical studies for their identification and quantification in various biological matrices. For instance, De Paoli et al. (2013) characterized psychoactive arylcyclohexylamines, closely related to 4-Heptylcyclohexanone, using techniques such as gas chromatography and mass spectrometry. They developed a method for qualitative and quantitative analysis of these compounds in blood, urine, and vitreous humor (De Paoli et al., 2013).
Chemical Synthesis and Catalysis
Significant research has focused on the synthesis of 4-Heptylcyclohexanone and similar compounds. For example, Hong (2005) described the synthesis of 4-Propylcyclohexanone, a structurally similar compound, using palladium/carbon catalyst under optimized conditions, achieving high conversion rates and selectivity (Hong, 2005). Additionally, Wu et al. (2022) reported an efficient synthesis method for cis-4-Propylcyclohexanol, an intermediate for liquid crystal displays, using mutant alcohol dehydrogenase, highlighting the industrial applicability of such processes (Wu et al., 2022).
Pharmaceutical and Biological Applications
In pharmaceutical research, compounds like 4-Heptylcyclohexanone have been explored for their potential medical applications. Blackstone and Bowman (1999) synthesized new 4-amino-4-arylcyclohexanones and found them to possess significant analgesic activity, indicating the medical relevance of such compounds (Blackstone & Bowman, 1999).
Environmental and Industrial Applications
Wang et al. (2011) demonstrated the use of cyclohexanone, a compound structurally similar to 4-Heptylcyclohexanone, in the selective hydrogenation of phenol in aqueous media, showcasing its role in industrial processes (Wang et al., 2011).
Safety And Hazards
properties
IUPAC Name |
4-heptylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h12H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHCPRHASHNSDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80520711 | |
Record name | 4-Heptylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80520711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Heptylcyclohexanone | |
CAS RN |
16618-75-0 | |
Record name | 4-Heptylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80520711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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